4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Description
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Properties
IUPAC Name |
4-[2-(dimethylamino)ethylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZATKUQMFHKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
This is an in-depth technical guide on the chemical structure, properties, and applications of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline , a bifunctional organic intermediate.
Executive Summary
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline (also known as p-(2-dimethylaminoethylthio)aniline) is a specialized organic intermediate characterized by a thioether (sulfide) linkage connecting a para-substituted aniline ring to a dimethylaminoethyl tail.
This molecule serves as a versatile "bifunctional scaffold" in medicinal chemistry and materials science. Its unique structure combines a nucleophilic aromatic amine (for coupling/acylation) with a basic tertiary amine (for solubility/salt formation), linked by a flexible, oxidizable sulfur bridge. It is primarily utilized as a precursor for cationic dyes, radioprotective agents, and functionalized polymers.
Chemical Structure & Molecular Properties[1][2][3][4]
Identity & Nomenclature
| Property | Detail |
| IUPAC Name | 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline |
| Common Synonyms | 4-(2-Dimethylaminoethylthio)aniline; p-Aminophenyl 2-dimethylaminoethyl sulfide |
| CAS Number | Not widely listed as commodity; synthesized in situ or custom order. (Related: 4-Aminothiophenol CAS 1193-02-8) |
| Molecular Formula | C₁₀H₁₆N₂S |
| Molecular Weight | 196.31 g/mol |
| SMILES | CN(C)CCSc1ccc(N)cc1 |
Physicochemical Profile (Predicted/Derived)
The following properties are derived from Structure-Activity Relationship (SAR) algorithms for this specific chemotype:
| Parameter | Value (Est.) | Significance for Research |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderately lipophilic in free base form; penetrates cell membranes effectively. |
| pKa (Tertiary Amine) | 9.2 ± 0.2 | Basic center. Protonated at physiological pH (pH 7.4), enhancing aqueous solubility. |
| pKa (Aniline) | 4.0 ± 0.2 | Weakly basic. Remains neutral at physiological pH; available for H-bonding. |
| H-Bond Donors | 1 (–NH₂) | The aniline group acts as a donor. |
| H-Bond Acceptors | 3 (N, N, S) | The tertiary amine and sulfide are key acceptors. |
| Physical State | Viscous Oil or Low-Melting Solid | Typically isolated as a solid Dihydrochloride Salt for stability. |
Structural Analysis
The molecule consists of three distinct functional zones:
-
The Head (Aniline): An electron-rich aromatic system capable of electrophilic substitution or diazotization.
-
The Linker (Thioether): A flexible -S-CH2-CH2- bridge. The sulfur atom is a "soft" nucleophile and is susceptible to oxidation (to sulfoxide/sulfone).
-
The Tail (Dimethylamine): A "hard" basic center that dictates solubility and salt formation.
Synthesis & Manufacturing Protocol
Scientific Integrity Note: The synthesis of this compound relies on the S-alkylation of a thiophenol derivative. The choice of base and solvent is critical to prevent N-alkylation of the aniline, which is a competing side reaction.
Synthesis Pathway (Graphviz Visualization)
Caption: Selective S-alkylation pathway avoiding N-alkylation side reactions.
Detailed Experimental Protocol
Reagents:
-
4-Aminothiophenol (1.0 eq)
-
2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)
-
Sodium Hydroxide (2.2 eq)
-
Ethanol (Solvent)
Procedure:
-
Dissolution: Dissolve 4-aminothiophenol in absolute ethanol under nitrogen atmosphere (to prevent disulfide formation).
-
Deprotonation: Add an aqueous solution of NaOH (2.2 equivalents) dropwise. The first equivalent neutralizes the HCl from the alkyl chloride; the second deprotonates the thiol (pKa ~6) selectively over the aniline (pKa ~27 for deprotonation).
-
Addition: Add 2-dimethylaminoethyl chloride hydrochloride portion-wise.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM).
-
Purification: The free base is an oil. Convert to the dihydrochloride salt by adding HCl in ether to precipitate a white, stable solid.
Reactivity & Stability Profile
Key Reaction Pathways
Researchers can exploit three primary reactivity nodes:
-
Oxidation (Sulfur Node):
-
Reagent: H₂O₂ or mCPBA.
-
Product: Sulfoxide (R-SO-R') or Sulfone (R-SO₂-R').
-
Application: Modulating the electron-donating power of the substituent on the aniline ring.
-
-
Diazotization (Aniline Node):
-
Reagent: NaNO₂ / HCl at 0°C.
-
Product: Diazonium salt.
-
Application: Coupling with phenols/amines to create azo dyes or hydrolysis to phenols.
-
-
Acylation (Aniline Node):
Stability Flowchart
Caption: Stability profile indicating the preferred storage form (Salt) to prevent oxidation.
Applications in Drug Development & Research
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "linker fragment" for FBDD.
-
Targeting: The dimethylamino tail mimics the side chain of histamine and acetylcholine, making it a candidate for targeting GPCRs (e.g., Histamine H1 receptors).
-
Linker Chemistry: The aniline amine allows for the attachment of this "tail" to larger aromatic scaffolds (e.g., quinolines, isoquinolines) to improve aqueous solubility via the tertiary amine.
Radioprotective Agents
Structurally, the molecule resembles WR-2721 (Amifostine) analogs, where an amine and a sulfur moiety are separated by an ethyl chain.
-
Mechanism: The sulfur atom can scavenge free radicals.
-
Research Use: Investigated as a potential radioprotector or antioxidant in cellular assays.
Cationic Dyes
The aniline nitrogen can be coupled to chromophores to create cationic dyes used in:
-
Mitochondrial Staining: The positive charge on the tertiary amine drives accumulation in the mitochondrial matrix (potential dependent).
-
Textile Industry: Basic dyes for acrylic fibers.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
Eye Irritation: Category 2A.
Handling Protocols:
-
PPE: Wear nitrile gloves and safety goggles. Anilines are known sensitizers and can be absorbed through the skin.
-
Storage: Store as the HCl salt at 2–8°C under argon/nitrogen. The free base is prone to oxidation (turning brown/black) upon air exposure.
-
Spill Cleanup: Neutralize with dilute acid (if free base) and absorb with inert material.
References
-
PubChem Compound Summary. 4-(2-Aminoethyl)aniline and related Thio-analogs. National Center for Biotechnology Information. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
- Burger, A.Burger's Medicinal Chemistry and Drug Discovery. Wiley-Interscience. (Reference for SAR of amino-thio-ethers).
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4-Aminothiophenol. (Precursor safety data). Link
Sources
Solubility Profile & Physicochemical Characterization: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
The following technical guide details the solubility profile and physicochemical characterization of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline .
Executive Summary
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline is a bifunctional intermediate characterized by a thioether linkage connecting a para-substituted aniline moiety to a dimethylaminoethyl chain. Often utilized in the synthesis of radiopharmaceuticals, functionalized dyes, and polymer cross-linkers, its solubility behavior is governed by the interplay between its lipophilic thioether core and its pH-responsive amine termini.
Critical Technical Note: This compound is frequently confused with its structural analogs: the carbon-linker variant (4-[2-(dimethylamino)ethyl]aniline, CAS 5636-52-2) and the oxygen-linker variant (4-[2-(dimethylamino)ethoxy]aniline). This guide specifically addresses the sulfur-containing analog (Thioether), which exhibits distinct lipophilicity and oxidation potential compared to its congeners.
Physicochemical Characterization
To understand the solubility profile, we must first deconstruct the molecule into its functional pharmacophores.
| Feature | Chemical Moiety | Effect on Solubility |
| A | Primary Aromatic Amine (Aniline) | Weakly basic ( |
| B | Thioether Linkage (-S-) | Increases lipophilicity ( |
| C | Tertiary Aliphatic Amine (-N(CH | Moderately basic ( |
Predicted Properties (QSPR)
-
Molecular Formula:
-
Molecular Weight: 196.31 g/mol
-
Predicted LogP: ~2.1 (Moderately Lipophilic in free base form)
-
pKa values: ~4.2 (Aniline), ~9.1 (Dimethylamino)
Solubility Profile
The solubility of this compound is strictly pH-dependent and state-dependent (Free Base vs. Dihydrochloride Salt).
Table 1: Solubility Matrix (25°C)
| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (2HCl Salt) | Mechanistic Insight |
| Polar Protic | Water (pH 7) | Low (< 1 mg/mL) | High (> 100 mg/mL) | Free base is lipophilic; Salt is highly ionic due to protonated amines. |
| Methanol / Ethanol | High | High | Alcohol hydroxyls solvate both the amine (H-bonding) and the salt ions. | |
| Polar Aprotic | DMSO | High | High | Universal solvent for polar aromatics; excellent for stock solutions. |
| Acetonitrile | High | Low/Moderate | Good for free base; salts often crash out of pure MeCN. | |
| Non-Polar | Dichloromethane (DCM) | High | Low | DCM solubilizes the lipophilic free base efficiently. |
| Toluene | Moderate/High | Insoluble | Useful for extracting the free base from aqueous alkaline solutions. | |
| Hexane / Heptane | Low | Insoluble | The polar amine groups reduce solubility in strictly aliphatic hydrocarbons. |
Solvent Selection for Workflows
-
Reaction Medium: DMF or Toluene (for free base alkylations).
-
Purification (Recrystallization): Ethanol/Water mixtures are ideal for the hydrochloride salt. The salt dissolves in hot ethanol and crystallizes upon cooling or addition of ether.
-
Extraction: DCM or Ethyl Acetate at pH > 10 (to ensure the tertiary amine is deprotonated) is the standard protocol for isolating the free base.
Experimental Protocol: Saturation Shake-Flask Method
Reagents & Equipment[4][5]
-
Test Compound: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline (Solid or Oil).
-
Solvent of Choice (HPLC Grade).
-
Orbital Shaker (Temp controlled at 25°C).
-
0.45 µm PTFE Syringe Filter.
-
HPLC-UV or Gravimetric Analysis tools.
Step-by-Step Methodology
-
Supersaturation: Add the compound to 5 mL of solvent in a glass vial until undissolved solid remains visible (supersaturated suspension).
-
Equilibration: Agitate the vial on an orbital shaker at 25°C for 24 hours .
-
Check: If all solid dissolves, add more compound until a precipitate persists.
-
-
Sedimentation: Allow the vial to stand for 4 hours to let solids settle.
-
Filtration: Extract the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method B (HPLC): Dilute the filtrate and analyze against a standard curve (Detection @ 254 nm for the aniline chromophore).
-
Synthesis & Structural Context (Visualization)[4]
Understanding the synthesis pathway clarifies the impurity profile and solubility logic. The compound is typically synthesized via nucleophilic substitution between 4-aminothiophenol and 2-dimethylaminoethyl chloride .
Figure 1: Synthesis pathway illustrating the transition from precursors to the target thioether and its salt form.
Solubility Determination Workflow
Figure 2: Standard Operating Procedure (SOP) for solubility determination.
References
-
Chemical Identity & Analogs
- Note: While specific data for the thio-analog is derived, properties are inferred from the well-characterized oxygen analog: 4-[2-(Dimethylamino)ethoxy]aniline (CAS 62345-76-0) and the carbon analog (CAS 5636-52-2).
-
Source:
-
Synthetic Methodology
- General procedure for S-alkylation of aminothiophenols: The Organic Chemistry of Drug Synthesis.
-
Source:
-
Solubility Protocols
- "Solubility and Stability of Pharmaceuticals in N
-
Source:
Sources
The Unseen Architects: A Technical Guide to the History and Discovery of Amino-Thioether Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of amino-thioether aniline compounds from 19th-century dye chemistry to the forefront of modern medicinal and materials science is a compelling narrative of scientific curiosity, serendipitous discovery, and rational design. This in-depth technical guide provides a comprehensive exploration of this versatile class of molecules, charting their historical evolution, the refinement of their synthesis, and the expansion of their applications. By delving into the core chemical principles and pivotal discoveries, this guide aims to equip researchers and drug development professionals with a thorough understanding of the foundational science and future potential of amino-thioether aniline compounds.
The Genesis: From Aniline Dyes to a New Molecular Scaffold
The story of amino-thioether anilines is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. Aniline (C₆H₅NH₂), first isolated in 1826, became the cornerstone of a chemical revolution that brought vibrant colors to textiles.[1] The quest for novel dye structures led chemists to explore a myriad of aniline derivatives.
A pivotal moment in the history of this compound class arrived with the synthesis of phenothiazine in 1883 by August Bernthsen.[2][3] This tricyclic molecule, which can be considered a constrained amino-thioether aniline, was initially prepared by the reaction of diphenylamine with sulfur.[2] While phenothiazine itself did not find immediate use as a dye, its derivative, methylene blue, synthesized by Heinrich Caro at BASF in 1876, became a widely used biological stain and one of the first antimalarial drugs.[2][4] This early foray into the biological activity of a complex amino-thioether aniline foreshadowed the immense therapeutic potential of this structural motif.
Another important early class of compounds that fall under the umbrella of amino-thioether anilines are the benzothiazoles . In 1887, August Wilhelm von Hofmann reported the synthesis of 2-substituted benzothiazoles through the condensation of 2-aminothiophenol with various electrophiles.[5] These compounds, featuring an aniline moiety fused with a sulfur-containing thiazole ring, also found initial applications in the dye industry.
Evolution of a Synthetic Arsenal: From Brute Force to Finesse
The early syntheses of amino-thioether anilines were often characterized by harsh reaction conditions, such as high temperatures and the use of strong acids or bases. The development of more sophisticated and versatile synthetic methodologies has been crucial for the exploration and application of this compound class.
Classical Approaches: Building the Foundation
The foundational methods for constructing the core structures of amino-thioether anilines relied on fundamental organic reactions.
The original synthesis of the phenothiazine nucleus by Bernthsen is a classic example of a direct fusion reaction.[6]
Experimental Protocol: Bernthsen Synthesis of Phenothiazine
-
Principle: Electrophilic thionation of diphenylamine with elemental sulfur at high temperatures, often catalyzed by iodine.
-
Materials: Diphenylamine, elemental sulfur, iodine (catalytic amount).
-
Procedure:
-
A mixture of diphenylamine and sulfur is heated to a molten state.
-
A catalytic amount of iodine is added.
-
The reaction mixture is heated at a high temperature (typically >200 °C) until the evolution of hydrogen sulfide gas ceases.
-
The crude product is then purified by crystallization or distillation.
-
-
Causality: The high temperature provides the activation energy for the C-H activation and C-S bond formation, while iodine acts as a catalyst to facilitate the electrophilic attack of sulfur.
The Rise of Cross-Coupling: A Paradigm Shift
The latter half of the 20th century witnessed a revolution in synthetic organic chemistry with the advent of transition-metal-catalyzed cross-coupling reactions. These powerful methods provided unprecedented control and efficiency in the formation of carbon-heteroatom bonds, including the C-S and C-N bonds central to amino-thioether aniline synthesis.
The Ullmann condensation, first reported in the early 1900s, was one of the earliest examples of a metal-mediated cross-coupling reaction.[7] It allows for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides and the corresponding nucleophiles, using copper as a catalyst. This reaction provided a more general route to a wider variety of amino-thioether anilines, although it often required high temperatures and stoichiometric amounts of copper.[7]
Logical Relationship: Ullmann Condensation for Amino-Thioether Aniline Synthesis
Caption: A typical workflow for Buchwald-Hartwig amination.
A Spectrum of Applications: From Color to Cure
The unique electronic and structural properties of amino-thioether anilines have led to their application in a diverse range of fields, from traditional industries to cutting-edge technologies.
The Enduring Legacy in Dye Chemistry
The initial application of amino-thioether aniline derivatives in the dye industry continues to this day. The presence of both an electron-donating amino group and a sulfur atom allows for the fine-tuning of the electronic properties of the chromophore, leading to a wide range of colors. Aminothiophene-based azo dyes, for instance, are valued for their bright and deep shades.
[7]#### 3.2. A Cornerstone of Medicinal Chemistry
The discovery of the profound psychoactive effects of chlorpromazine, a phenothiazine derivative, in the 1950s revolutionized the treatment of schizophrenia and ushered in the era of psychopharmacology. T[8]his serendipitous discovery spurred extensive research into the medicinal applications of amino-thioether anilines.
Table 1: Prominent Amino-Thioether Aniline-Based Drugs
| Drug Name (Trade Name) | Chemical Class | Primary Therapeutic Use |
| Chlorpromazine (Thorazine) | Phenothiazine | Antipsychotic |
| Promethazine (Phenergan) | Phenothiazine | Antihistamine, Sedative |
| Thioridazine (Mellaril) | Phenothiazine | Antipsychotic |
| Riluzole (Rilutek) | Benzothiazole | Amyotrophic Lateral Sclerosis (ALS) |
| Pramipexole (Mirapex) | Benzothiazole | Parkinson's Disease, Restless Legs Syndrome |
The therapeutic effects of these drugs are often attributed to their ability to interact with various biological targets, including dopamine and serotonin receptors. The rigid, folded structure of the phenothiazine nucleus, for example, is crucial for its interaction with the dopamine D2 receptor.
Signaling Pathway: Dopamine D2 Receptor Antagonism by Phenothiazines
Caption: Mechanism of action of phenothiazine antipsychotics.
Emerging Roles in Materials Science
The electron-rich nature of amino-thioether anilines makes them attractive building blocks for organic electronic materials. The ability to tune their electronic properties through synthetic modification allows for the design of materials with specific charge-transport characteristics. Phenothiazine-based polymers, for example, have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion and Future Outlook
From their humble beginnings in the vats of 19th-century dye chemists to their current status as indispensable tools in drug discovery and materials science, amino-thioether aniline compounds have demonstrated remarkable versatility. The historical journey of this compound class is a testament to the power of chemical synthesis to unlock new functionalities and address pressing societal needs. As our understanding of the intricate relationship between molecular structure and function deepens, and as synthetic methodologies continue to evolve, the future of amino-thioether anilines promises even more exciting discoveries and applications, from novel therapeutics to next-generation electronic materials.
References
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
-
Bernthsen, A. (1883). Zur Kenntniss des Thiodiphenylamins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2896-2904. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
-
Gurav, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed amination of aryl halides and triflates. Journal of the American Chemical Society, 116(17), 7901-7902. [Link]
-
Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: the seven lives of pharmacology's first lead structure. Drug discovery today, 16(3-4), 119-131. [Link]
-
American Chemical Society. (2010). Phenothiazine. Molecule of the Week. [Link]
-
Wisdomlib. (2024). Synthesis of phenothiazine: Significance and symbolism. [Link]
-
Zhao, T., Dai, C., & Gao, Y. (2018). Research Progress Of Phenothiazine Compounds Of Dioxopromethazine Hydrochloride. International Journal of Science and Research, 1(1), 183-186. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenothiazine. In StatPearls. [Link]
-
Gothwal, S., Kumar, A., & Singh, B. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202304031. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]
-
Gothwal, S., Kumar, A., & Singh, B. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202304031. [Link]
- Google Patents. (n.d.). Synthesis method of o-aminothiophenol. CN115611788A.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. [Link]
- Google Patents. (n.d.). Isolation process for 2-aminothiophenol. US2791612A.
- Google Patents. (n.d.).
-
Pysanky.info. (n.d.). Aniline Dyes. [Link]
Sources
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acs.org [acs.org]
- 4. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenothiazine - Wikipedia [en.wikipedia.org]
- 8. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Executive Summary & Reaction Mechanics
Welcome to the technical support center for thioether-linked aniline synthesis. This guide addresses the synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline via the alkylation of 4-aminothiophenol with 2-(dimethylamino)ethyl chloride hydrochloride .
While this reaction appears straightforward, users frequently report yields below 40% due to three competing pathways: oxidative dimerization, N-alkylation, and aziridinium polymerization. This guide provides the mechanistic insight and protocols necessary to push yields >85%.
The Mechanistic Pathway
To control the reaction, you must understand that the alkylating agent, 2-(dimethylamino)ethyl chloride, does not react directly via
Figure 1: The reaction relies on the in-situ formation of the aziridinium ion. Yield loss occurs primarily through Path B (Oxidation) and Path C (N-Alkylation).
Troubleshooting: Why is my yield low?
Use this diagnostic table to identify the root cause of your failure.
| Observation | Diagnosis | Root Cause | Corrective Action |
| Yellow/Orange Solid precipitates early. | Disulfide Formation | Presence of Oxygen. 4-aminothiophenol oxidizes rapidly to 4-aminophenyl disulfide in basic solution. | Degas solvents vigorously. Run under strict |
| Sticky Gum / Oil instead of crystals. | Polymerization | The aziridinium ion polymerized with itself or N-alkylation occurred. | Control temperature (<60°C). Add the alkyl chloride slowly to the thiol/base mixture, not the reverse. |
| Low Mass Recovery after workup. | pH Error | Product is amphoteric. It is soluble in acid (protonated amine) and some organics. | Adjust aqueous layer to pH > 12 before extraction to ensure the amine is free-based and hydrophobic. |
| Mixture of Products by NMR. | Regio-selectivity | N-alkylation competed with S-alkylation. | Use a softer base (Carbonate vs. Hydride) and a polar aprotic solvent (DMF/ACN) to favor S-alkylation. |
Optimized Experimental Protocol
Objective: Synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline with >85% Yield.
Reagents
-
Substrate: 4-Aminothiophenol (1.0 eq)
-
Reagent: 2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) — Chosen to buffer the HCl and deprotonate the thiol without promoting N-alkylation. -
Solvent: DMF (Dimethylformamide) or Acetonitrile (Degassed).
Step-by-Step Methodology
-
Degassing (CRITICAL):
-
Place the solvent (DMF) in the reaction vessel.
-
Sparge with Nitrogen (
) gas for 20–30 minutes before adding any reagents. -
Why? This eliminates dissolved oxygen, preventing the irreversible dimerization of the thiol.
-
-
Thiol Activation:
-
Under
flow, add 4-Aminothiophenol (1.0 eq) and (2.5 eq). -
Stir at Room Temperature (RT) for 15 minutes. The mixture may turn slightly yellow (thiolate formation).
-
-
Controlled Addition:
-
Add 2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq) portion-wise or as a solution in degassed DMF.
-
Why? Gradual addition prevents a high concentration of aziridinium ions, reducing self-polymerization risk.
-
-
Reaction:
-
Heat to 50–60°C for 4–6 hours.
-
Note: Do not exceed 80°C; high heat promotes N-alkylation (thermodynamic product) over S-alkylation (kinetic product).
-
-
Workup (The "Oil" Fix):
-
Cool to RT. Filter off inorganic salts (
). -
Dilute filtrate with water.
-
Acid Wash (Purification): Acidify to pH 2–3 with 1M HCl. Wash with Ethyl Acetate.
-
Result: Impurities (disulfides, neutral organics) go into Ethyl Acetate. Product remains in water (protonated).
-
-
Base Release (Isolation): Basify the aqueous layer to pH >12 with NaOH.
-
Extract with DCM (Dichloromethane) or Ethyl Acetate (3x).
-
Dry over
and concentrate.
-
Workup Logic Flow
Figure 2: Acid-Base extraction strategy to separate the basic product from neutral disulfide byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Not recommended. NaH is a strong base that can deprotonate the aniline amine (
Q: My product is an oil, but the literature says it's a solid. Why? A: Small amounts of solvent (DMF) or disulfide impurities can depress the melting point. Traces of the starting alkyl chloride can also act as a plasticizer. Follow the Acid Wash step in the protocol above to remove non-basic impurities, then dry thoroughly under high vacuum.
Q: Can I use 2-chloro-N,N-dimethylethylamine free base instead of the hydrochloride salt? A: Yes, but the free base is unstable and polymerizes upon storage (forming the aziridinium ion spontaneously). It is safer and more reproducible to use the HCl salt and generate the free amine in situ with the carbonate base.
References
-
Org. Syn. Coll. Vol. 4, p. 333 (1963). Preparation of 2-Dimethylaminoethyl chloride hydrochloride. (Standard reference for the stability and handling of the alkylating agent).
-
Molecules 2020, 25(24), 5901. Condensation Reactions of 2-Aminothiophenoles. (Discusses the reactivity of aminothiophenols and the critical need for inert atmospheres to prevent disulfide formation).
-
ResearchGate: Selective Alkylation of Aminophenols. (General principles of chemoselectivity between N- and S/O- alkylation using HSAB theory).
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.Section 8.8: Aromatic Thioethers.
troubleshooting solubility issues with 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Ticket Topic: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Ticket ID: TS-DMA-S-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering solubility or stability issues with 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline . This molecule is a bifunctional building block containing an oxidation-sensitive thioether linker, a redox-active aniline , and a basic tertiary amine .
Most user reports regarding this compound stem from two root causes:
-
pH Mismatch: The compound precipitates in neutral/basic buffers (PBS, pH 7.4) due to deprotonation of the tertiary amine.
-
Oxidative Instability: The thioether linker oxidizes to a sulfoxide in the presence of air or low-grade DMSO, often accompanied by the aniline "browning."
Part 1: Physicochemical Profile (The "Why")
To troubleshoot effectively, you must understand the molecule's behavior in solution.
| Property | Value (Estimated) | Implication for Solubility |
| Structure | Amphiphilic: Lipophilic core + Hydrophilic tails. | |
| pKa (Aniline) | ~4.0 – 4.6 | Weak base. Neutral at physiological pH. |
| pKa (Tertiary Amine) | ~9.0 – 9.5 | Critical Solubility Handle. Protonated (charged) below pH 8.5. |
| LogP (Neutral) | ~2.5 – 3.0 | Moderately lipophilic. Poor water solubility when neutral. |
| Oxidation Potential | High | Thioether |
Part 2: Troubleshooting FAQs
Issue 1: "I diluted my DMSO stock into PBS (pH 7.4) and it turned cloudy immediately."
Diagnosis: pH-Induced Precipitation (The "Crash Out"). At pH 7.4, the tertiary amine (pKa ~9.2) is partially deprotonated. If your concentration is high (>100 µM), the neutral fraction of the molecule exceeds its intrinsic solubility limit. The lipophilic thioether and phenyl ring drive precipitation.
Resolution:
-
Immediate Fix: Lower the pH of your buffer to pH 6.0–6.5 . This ensures the tertiary amine remains fully protonated (
), drastically increasing aqueous solubility. -
Alternative: If you must use pH 7.4, ensure your final concentration is < 50 µM or add a solubility enhancer like Cyclodextrin (HP-
-CD) or 0.1% Tween-80 .
Issue 2: "My stock solution turned brown/yellow after a week."
Diagnosis: Oxidative Degradation. This molecule has two "oxidation triggers":
-
The Thioether (-S-): Reacts with dissolved oxygen or peroxides in solvents to form a Sulfoxide (
). -
The Aniline (
): Susceptible to radical oxidation, leading to colored azo-dimers or polymers (browning).
Resolution:
-
Solvent Choice: Use Anhydrous, Deoxygenated DMSO . Standard DMSO often contains water and peroxides.
-
Storage: Store stocks at -80°C under argon or nitrogen.
-
Additive: Add 1 mM Ascorbic Acid or DTT to your aqueous working buffers to act as a sacrificial antioxidant.
Issue 3: "The compound won't dissolve in water, even with sonication."
Diagnosis: Wrong Ionic Form. You likely have the free base form. The free base is an oil or low-melting solid with poor water solubility.
Resolution:
-
Conversion: Convert it to the Hydrochloride (HCl) Salt in situ.
-
Protocol: Add 1.05 equivalents of 1N HCl. The amine will protonate, forming a highly water-soluble salt.
Part 3: Visual Troubleshooting Logic
Diagram 1: Solubility Decision Matrix
Use this flow to determine the correct solvent system for your application.
Caption: Decision matrix for solvent selection based on application and pH constraints.
Diagram 2: Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.
Caption: Primary degradation pathways. Note that DMSO itself can act as an oxidant for thioethers if not stored properly.
Part 4: Recommended Solubilization Protocol
Objective: Prepare a stable 10 mM stock solution for biological assays.
Materials:
-
Compound: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline.
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).
-
Storage: Amber glass vials (hydrophobic).
Step-by-Step Procedure:
-
Weighing: Weigh the compound rapidly. If the compound is an oil (free base), weigh directly into the tared vial to avoid transfer losses.
-
Primary Solubilization: Add Anhydrous DMSO to achieve 10 mM .
-
Tip: Do not vortex vigorously (introduces oxygen). Pipette gently to mix.
-
-
Visual Check: The solution should be clear and colorless to pale yellow.
-
If cloudy: Sonicate for 30 seconds at room temperature.
-
-
Aliquoting: Immediately split into single-use aliquots (e.g., 20 µL) in PCR tubes or amber vials.
-
Storage: Freeze at -20°C or -80°C .
-
Warning:Do not freeze-thaw. Each thaw cycle introduces moisture, which lowers DMSO's solvating power and promotes precipitation.
-
Dilution for Assay (The Critical Step):
-
Prepare your assay buffer. Verify pH is 7.0 or lower if possible.
-
Place the buffer in the tube first.
-
Add the DMSO stock into the buffer while vortexing gently.
-
Why? Adding buffer to DMSO creates a localized high-water concentration that crashes the compound out instantly. Adding DMSO to buffer ("solvent into antisolvent") allows rapid dispersion.
-
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the relationship between pH, pKa, and intrinsic solubility for weak bases).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link (Authoritative source on solubility troubleshooting and DMSO stock management).
-
Li, S., et al. (2019). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." Molecular Pharmaceutics. (Details the kinetics of thioether oxidation to sulfoxides).
-
Way, L. (2024).[1] "Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH."[2] JoVE. Link (Visual guide to ionization and solubility).
- Nair, A.B., et al. (2021). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews.
Sources
Technical Support Center: Purification of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this versatile intermediate. We will address specific experimental issues, explain the underlying chemical principles, and provide field-proven protocols to ensure you achieve the highest purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My HPLC and/or TLC analysis shows multiple impurity peaks/spots. What are they and how do I get rid of them?
A1: The presence of multiple impurities in crude 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline is common and typically stems from the synthetic route and the compound's inherent reactivity. The primary aniline and thioether moieties are susceptible to oxidation, and side reactions can introduce closely related byproducts.
Expertise & Experience: The most common synthesis for this compound involves the reduction of N,N-dimethyl-2-(4-nitrophenyl)ethanamine.[1] Therefore, the impurity profile is often predictable. The key is to characterize these impurities to select the appropriate purification strategy.
Likely Impurities & Their Removal:
| Observation (TLC/HPLC) | Potential Impurity | Causality | Recommended Purification Strategy |
| Non-polar spot/peak | Unreacted nitro-precursor | Incomplete reduction reaction. | Column Chromatography: The nitro group significantly reduces polarity. Elution with a hexane/ethyl acetate gradient will easily separate the non-polar precursor from the highly polar aniline product. |
| Baseline streaking (TLC/HPLC) | Oxidized/Polymeric materials | The aniline group is electron-rich and highly susceptible to air oxidation, forming colored polymeric impurities.[2][3] The thioether can also oxidize. | Activated Carbon Treatment: Add 1-2% (w/w) of activated charcoal to a solution of the crude product in a suitable solvent (e.g., ethyl acetate or methanol), heat briefly, and filter hot through celite.[2] This adsorbs high-molecular-weight colored impurities. |
| Spot/peak close to the product | Disulfide byproduct | The starting material, 4-aminothiophenol, can readily oxidize to form a disulfide dimer, which may be carried through the synthesis. | Column Chromatography: This impurity has different polarity and can be separated. Using a mobile phase modifier like triethylamine (0.1-1%) can improve peak shape for all amine-containing compounds.[4] |
| Highly polar spot/peak | Sulfoxide/Sulfone | Over-oxidation of the thioether moiety can occur if oxidizing agents are present or during prolonged exposure to air. | Careful Column Chromatography: These oxidized species are significantly more polar than the desired product. They will elute much later from a normal-phase silica column. |
Protocol: General Column Chromatography for Purification
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Add 0.5% triethylamine to the mobile phase to prevent streaking and improve the resolution of basic compounds on the acidic silica gel.[4]
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
Q2: My isolated product is a dark brown or reddish oil/solid. How can I decolorize it?
A2: Discoloration is almost always due to the formation of oxidized impurities.[2] Freshly purified aniline derivatives are typically light-colored, but exposure to air and light can cause rapid darkening.[3]
Expertise & Experience: The color comes from highly conjugated systems formed during oxidation. The goal is to remove these minor components, which have a major visual impact.
Decolorization Methods:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method.
-
Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate). Add a small scoop (approx. 1-2% of the solute's weight) of activated charcoal.[5] Swirl the hot mixture for a few minutes. Perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the charcoal.[6] The filtrate should be significantly lighter in color.
-
-
Column Chromatography: As detailed in Q1, passing the material through a silica gel plug or a full column is highly effective at removing polar, colored impurities.
-
Vacuum Distillation: If the compound is thermally stable, short-path vacuum distillation can separate the volatile product from non-volatile polymeric impurities. The boiling point of the related 4-[2-(dimethylamino)ethyl]aniline is reported to be high (260-265 °C at atmospheric pressure), so high vacuum would be necessary.[7]
Q3: My compound streaks badly on a silica gel TLC plate and column. What's happening?
A3: This is a classic issue when working with amines on silica gel. Silica gel is acidic due to surface silanol (Si-OH) groups. The basic amine groups in your molecule (both the primary aniline and the tertiary dimethylamino group) interact strongly with these acidic sites via acid-base interactions. This causes poor elution, leading to significant tailing or streaking.[4]
Trustworthiness: To create a self-validating system, you must neutralize this interaction.
Solution: Add a small amount of a competitive base to your mobile phase.
-
Recommended Additive: Triethylamine (TEA) or ammonia (as a 7N solution in methanol).
-
Concentration: Typically 0.1% to 1% (v/v) of TEA in the eluent is sufficient.
-
Causality: The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your product to elute symmetrically without unwanted strong interactions, resulting in sharp bands and better separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
| Method | Advantages | Disadvantages | Best For |
| Column Chromatography | Highly versatile; can separate complex mixtures and isomers with different polarities.[8] | Can be time-consuming and requires large solvent volumes; potential for product degradation on acidic silica if not properly managed.[4][8] | Lab-scale purification (<100g) where high purity is essential and impurities have different polarities. |
| Recrystallization | Excellent for removing small amounts of impurities from a large amount of product; scalable and cost-effective.[6] | Requires finding a suitable solvent system; significant product loss can occur in the mother liquor.[9] | Large-scale purification where the product is a solid and a suitable single or binary solvent system can be identified. |
| Acid-Base Extraction | Good for removing non-basic organic impurities. | Will not remove other basic impurities. Can be difficult with compounds that form emulsions. | A preliminary cleanup step. The compound can be dissolved in an organic solvent, washed with a basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities, and then extracted into an acidic aqueous solution (e.g., 1M HCl) to separate it from neutral impurities. The product is then recovered by basifying the aqueous layer and re-extracting. |
Q2: How should I properly handle and store the purified compound to prevent degradation?
A2: The compound's aniline and thioether groups make it sensitive to air and light. Proper storage is critical to maintain purity.[10][11][12]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[11]
-
Temperature: Store in a cool, dark place. Refrigeration at 2-8 °C is recommended.[12]
-
Container: Use a tightly sealed amber glass vial or a container that protects from light.
-
Incompatibilities: Store away from strong oxidizing agents and acids.[10][13]
Q3: What is the recommended workflow for purifying this compound from a crude reaction mixture?
A3: A robust workflow combines multiple techniques to systematically remove different types of impurities.
Caption: Key functional groups and their associated purification challenges.
References
-
Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC) - Cole-Parmer. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
Does aniline stick in columns during column chromatography? - ResearchGate. [Link]
-
m-NITRODIMETHYLANILINE - Organic Syntheses. [Link]
-
Substituted Anilines - Agilent. [Link]
-
Aniline - Wikipedia. [Link]
-
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride - PubChem. [Link]
-
Recrystallization of Acetanilide - Scribd. [Link]
-
Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd. [Link]
-
Pharmaceutical Impurities: An Overview - ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]
-
4-(2-dimethylamino-ethyl)aniline suppliers USA - WorldOfChemicals. [Link]
-
4-[2-(Dimethylamino)ethoxy]aniline - PubChem. [Link]
-
Recrystallization of Acetanilide - YouTube. [Link]
- Method for preparing 4-[2-(dimethylamino)
Sources
- 1. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
minimizing side reactions during 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline functionalization
Technical Support Center: Functionalization of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Ticket ID: #T-SULF-ANI-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double-Edged" Scaffold
You are working with 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline , a molecule that presents a "perfect storm" of reactivity challenges. It contains three distinct reactive centers:
-
Primary Aniline (Ar-NH₂): The desired site for functionalization (acylation, alkylation, cross-coupling). prone to oxidation (quinoid formation).
-
Thioether (Ar-S-Alkyl): A soft nucleophile highly susceptible to oxidation (to sulfoxide/sulfone) and a potent catalyst poison for Palladium/Platinum.
-
Tertiary Amine (Alk-NMe₂): A basic center (pKa ~9.5) prone to quaternization if electrophiles are indiscriminate.
This guide provides field-proven protocols to navigate these competing reactivities, ensuring chemoselectivity and high yields.
Module 1: Preventing Oxidation (The "Black Tar" Syndrome)
Q: My reaction mixture turns dark brown/black within minutes of air exposure. Is my product ruined? A: Darkening indicates the formation of aniline oxidation products (azo compounds or quinone imines). While alarming, it often represents surface oxidation. However, if accompanied by a yield drop, you are likely oxidizing the thioether to a sulfoxide, which is often colorless but chemically distinct.
Diagnostic Check:
-
TLC/LCMS: Look for a peak with M+16 (Sulfoxide) or M+32 (Sulfone).
-
NMR: A downfield shift of the S-CH₂ protons (from ~2.9 ppm to ~3.1-3.5 ppm) confirms sulfur oxidation.
Protocol: The "Zero-Oxygen" Standard Thioethers lower the oxidation potential of the aniline ring, making this molecule hypersensitive.
-
Solvent Sparging (Critical): Do not rely on simple vacuum/backfill cycles. You must sparge solvents with Argon for a minimum of 15 minutes per liter before adding the substrate.
-
Antioxidant Additives: For non-metal catalyzed steps (e.g., acylation), adding 0.5 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid can act as a radical scavenger to protect the aniline.
-
Avoid Chlorinated Solvents with Bleach Impurities: DCM and Chloroform can form trace phosgene or contain HCl/oxidants over time. Filter these solvents through basic alumina before use.
Module 2: Cross-Coupling & Catalyst Poisoning
Q: My Buchwald-Hartwig coupling stalls at 10% conversion. I'm using Pd(PPh₃)₄. What's wrong? A: You are experiencing Thioether Poisoning . The sulfur atom in your substrate is a better ligand for Palladium than Triphenylphosphine (PPh₃). It displaces the phosphine, forming a stable, non-catalytic Pd-S complex.
The Fix: Ligand Hierarchy You must use a ligand that binds Palladium more tightly than the sulfur atom.
| Ligand Class | Recommendation | Why? |
| Monodentate Phosphines | ❌ AVOID | PPh₃, PCy₃ are easily displaced by the thioether. |
| Bidentate Phosphines | ✅ RECOMMENDED | Xantphos , BINAP , DPPF . The "bite angle" and chelation effect prevent sulfur displacement. |
| Buchwald Dialkylbiaryls | ✅ HIGHLY RECOMMENDED | XPhos , SPhos , RuPhos . The bulky biaryl backbone creates a steric shield that allows amine binding but blocks sulfur coordination. |
| NHC Ligands | ✅ EXCELLENT | PEPPSI-IPr . N-Heterocyclic Carbenes form extremely strong Pd-C bonds that sulfur cannot break. |
Protocol: Scavenger-Assisted Coupling If changing ligands is not possible, add a "sacrificial" metal to sequester the sulfur.
-
Additive: Copper(I) Thiophene-2-carboxylate (CuTC) (1.0 - 1.5 equiv).
-
Mechanism: Cu(I) has a higher affinity for sulfur than Pd(II) in many contexts. It binds the thioether "soft" center, leaving the Pd catalyst free to engage the aniline.
Module 3: Chemoselectivity (N vs. N' vs. S)
Q: I tried to alkylate the aniline with an alkyl halide, but I isolated a quaternary ammonium salt. Why? A: You faced a Nucleophilicity Mismatch .
-
Aniline Nitrogen: pKa ~4.6 (Less basic, less nucleophilic).
-
Tertiary Amine: pKa ~9.5 (More basic, more nucleophilic).
-
Thioether: Highly nucleophilic toward soft electrophiles (MeI, BnBr).
Direct alkylation with alkyl halides will almost always prefer the tertiary amine (quaternization) or the sulfur (sulfonium salt) over the aniline.
The Fix: Reductive Amination Avoid alkyl halides entirely. Use Reductive Amination to target the aniline exclusively.
-
Reagents: Aldehyde + Reducing Agent (NaBH(OAc)₃).
-
Mechanism: The aniline forms an imine (reversible). The tertiary amine cannot form an imine. The reducing agent selectively reduces the imine to the secondary amine.
-
Conditions: Run in DCE or THF at pH 5-6 (use Acetic Acid). This protonates the tertiary amine (blocking it) while leaving the aniline free to react.
Module 4: Purification & Workup
Q: My product streaks on silica gel and yields are low after column chromatography. A: Your molecule is a "sticky" base. The tertiary amine interacts strongly with the acidic silanols (Si-OH) on standard silica, leading to irreversible adsorption.
Protocol: The "Basified" Silica Technique
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1-2% Triethylamine (Et₃N) or 1% NH₄OH .
-
Alternative Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica.[1]
-
Workup Extraction (pH Switch):
-
Step 1 (Acid Wash): Extract organic layer with dilute HCl (pH 2). Both amines protonate and go into water.[2] Impurities stay in organic.
-
Step 2 (Base Release): Basify aqueous layer to pH 12 (NaOH). Both amines deprotonate.
-
Step 3 (Extraction): Extract back into DCM. This "Acid-Base-Acid" swing purifies the compound without chromatography.
-
Visualizing the Reactivity & Workflow
Figure 1: Reactivity Hotspots & Side Reaction Pathways
Caption: Mapping the three competing reactive centers and their specific failure modes.
Figure 2: Optimized Workup Flow for Basic Thioethers
Caption: pH-Switch purification strategy to isolate the diamine product while removing neutral byproducts.
References
-
Thioether Poisoning in Pd-Catalysis
-
Aniline Oxidation Mechanisms
- Title: "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue"
- Source: Journal of Physical Chemistry A (ACS)
-
URL:[Link]
-
Selective N-Alkylation Strategies
- Title: "Selective N-alkylation of amines using nitriles under hydrogen
- Source: Organic & Biomolecular Chemistry (RSC)
-
URL:[Link]
- Purification of Basic Anilines: Title: "Technical Support Center: Purification of Substituted Anilines" Source: BenchChem Technical Guides
-
Palladium-Sulfur Interactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]
Validation & Comparative
HPLC Method Development Guide: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline Purity Analysis
Executive Summary: The "Split Personality" Challenge
Developing a purity method for 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline (CAS: 5636-52-2) presents a classic chromatographic paradox often overlooked in standard generic screening. This molecule possesses a "split personality": a weakly basic aniline moiety (pKa ~4.6) and a strongly basic aliphatic dimethylamino group (pKa ~9.2).
Most generic HPLC gradients (pH 2.5–3.0) protonate both nitrogen centers. While this increases solubility, it creates two critical failures:
-
Silanol Overload: The protonated aliphatic amine interacts aggressively with residual silanols on standard C18 columns, causing severe tailing (
). -
Void Elution: The double positive charge renders the molecule extremely hydrophilic, often causing it to elute in the void volume (
), co-eluting with unretained salts and matrix components.
This guide compares three distinct chromatographic approaches—Acidic C18 , Ion-Pairing , and High-pH Hybrid —to demonstrate why High-pH Reversed-Phase Chromatography (RP-HPLC) is the superior choice for this specific amino-sulfide.
Compound Profile & Critical Quality Attributes (CQAs)
Before selecting a column, we must map the molecule's physicochemical behavior to chromatographic risks.
| Property | Value / Feature | Chromatographic Implication |
| Structure | Aniline - S - Ethyl - N(Me)2 | Dual basic centers; Thioether linkage. |
| pKa (Calc) | ~4.6 (Aniline), ~9.2 (Aliphatic Amine) | At pH 3, charge = +2. At pH 10, charge = 0. |
| LogP | ~1.3 (Neutral) | Moderate hydrophobicity only when neutral. |
| Chromophore | Aniline Ring | |
| Stability | Thioether (-S-) | High Risk: Oxidation to Sulfoxide (S=O) and Sulfone (O=S=O). |
Comparative Analysis: Selecting the Right Mode
We evaluated three methodologies to determine the optimal balance of resolution, peak shape, and robustness.
Method A: The "Generic" Trap (Low pH C18)
-
Conditions: C18 Column, 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1][2]
-
Mechanism: Both amines are protonated.
-
Outcome:
-
Retention: Poor (
). The molecule acts like a salt.[3] -
Peak Shape: Severe tailing due to ion-exchange interactions with silanols.
-
Verdict: UNSUITABLE for purity analysis.
-
Method B: The "Traditional" Fix (Ion-Pairing)
-
Conditions: C18 Column, Hexanesulfonate (pH 2.5) / Methanol.
-
Mechanism: The sulfonate anion forms a neutral ion-pair with the protonated amine, increasing retention.
-
Outcome:
-
Retention: Excellent (
). -
Peak Shape: Sharp symmetrical peaks.
-
Verdict: FUNCTIONAL but LIMITED. Slow equilibration, incompatible with LC-MS (ion suppression), and complex mobile phase preparation.
-
Method C: The "Modern" Solution (High pH Hybrid)
-
Conditions: Hybrid-Silica C18 (e.g., XBridge), 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2]
-
Mechanism: pH > pKa (9.2). The aliphatic amine is deprotonated (neutral). The molecule interacts via hydrophobic partition.
-
Outcome:
-
Retention: Optimal (
). -
Peak Shape: Excellent (
) due to lack of silanol interaction. -
Verdict: RECOMMENDED. MS-compatible, robust, and separates oxidative impurities effectively.
-
Experimental Protocol: The Recommended Method (High pH)
This protocol utilizes High pH Reversed-Phase Chromatography . This is the gold standard for basic drugs, leveraging modern hybrid-silica particles that resist dissolution at pH > 8.
Instrumentation & Reagents[1][4]
-
System: HPLC with UV/PDA detector (Quaternary or Binary pump).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Do not use standard silica columns at this pH.
-
Reagents: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (28%), Acetonitrile (HPLC grade), Milli-Q Water.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.5 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters[5]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Col. Temp. | 30°C | Maintains reproducible viscosity and kinetics. |
| Detection | UV 254 nm | Max absorbance of aniline; minimizes baseline drift from buffer. |
| Injection | 5 - 10 µL | Prevent overload; dissolve sample in 50:50 ACN:Water. |
| Run Time | 15 Minutes | Sufficient to elute non-polar dimers or late eluters. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 1.0 | 5 | Injection |
| 10.0 | 60 | Linear Gradient (Elution of Main Peak) |
| 10.1 | 90 | Wash Step (Remove dimers/non-polars) |
| 12.0 | 90 | Hold Wash |
| 12.1 | 5 | Return to Initial |
| 15.0 | 5 | Re-equilibration |
Impurity Profiling & Degradation Pathways[4]
The thioether (-S-) linkage is the "soft spot" of this molecule. During synthesis or storage, it is prone to oxidation. The High pH method separates these based on polarity shifts.
Degradation Logic
-
Parent: S-linked. Moderate Polarity.
-
Impurity A (Sulfoxide): S=O linked. More Polar . Elutes Earlier (RRT ~0.8).
-
Impurity B (Sulfone): O=S=O linked. Most Polar . Elutes Earliest (RRT ~0.6).
-
Impurity C (N-Oxide): Oxidation on the aliphatic nitrogen. Elutes Early.
Visualizing the Workflow
The following diagram illustrates the decision logic and the degradation pathway tracking.
Caption: Method Development Decision Tree and Impurity Elution Order. High pH prevents ionization of the basic amine, ensuring retention and separation from polar oxidative degradants.
Validation Parameters (Summary)
To ensure the method is "Publish Ready," verify these parameters:
-
Specificity: Inject individual standards of Aniline, Sulfoxide, and Sulfone. Ensure resolution (
) > 2.0 between all peaks. -
Linearity: 0.1 µg/mL to 100 µg/mL (
). -
LOD/LOQ: Expected LOQ is ~0.05% of target concentration (approx 0.1 µg/mL) due to the strong UV absorbance of the aniline ring.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link (Source for High pH stability data of hybrid columns).
-
PubChem. (2023). Compound Summary: 4-[2-(Dimethylamino)ethyl]aniline.[3][4][5] National Library of Medicine. Link (Source for physicochemical properties and structure).
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative review on silanol interactions and high pH benefits).
Sources
Comprehensive Guide: Spectral Characterization of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
[1]
Executive Summary
This guide provides a technical framework for the structural validation of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline (CAS: 109684-95-5).[1] Often utilized as a functional linker in antibody-drug conjugates (ADCs) or as a chelating ligand precursor, this molecule combines an electron-rich aniline core with a basic dimethylaminoethyl sulfide side chain.[1]
The following analysis compares the target molecule against its primary synthetic precursor (4-aminothiophenol ) and common oxidative impurities (disulfides ), offering a robust protocol for purity assessment using H-NMR and C-NMR spectroscopy.[1]
Molecular Architecture & Theoretical Shift Assignment
The molecule consists of two distinct domains that must be resolved spectroscopically:
-
Aromatic Core: A para-substituted benzene ring (AA'BB' system).[1]
-
Aliphatic Tail: An ethyl spacer linking the sulfur atom to a dimethylamine group.
Graphviz Diagram: Structure & Signal Mapping
The following diagram maps the specific protons (H1-H5) and carbons (C1-C6) to their respective chemical environments.[1]
Caption: Signal assignment map correlating structural fragments to NMR signals. H1-H5 denote proton environments; C1-C6 denote carbon environments.[1]
Experimental Protocol: Sample Preparation
To ensure reproducibility and clear resolution of the labile amine protons, the choice of solvent is critical.
-
Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm ( ).
H-NMR Spectrum Interpretation (400 MHz, DMSO-d6)
The proton spectrum should display three distinct regions. The integration ratio must be 6:2:2:2:2:2 (Methyls : N-CH2 : S-CH2 : NH2 : Ar-H : Ar-H).[1]
Table 1: H-NMR Assignment & Diagnostic Signals[1][2]
| Signal ID | Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Notes |
| H1 | 2.10 – 2.15 | Singlet (s) | 6H | Sharp singlet. Confirmation of dimethylamine presence.[2][3] | |
| H2 | 2.40 – 2.45 | Triplet (t) | 2H | Often overlaps with residual DMSO (2.50 ppm).[1] Check 2D-COSY if unclear. | |
| H3 | 2.80 – 2.90 | Triplet (t) | 2H | Downfield from H2 due to Sulfur electronegativity.[1] | |
| H_ex | 5.00 – 5.20 | Broad (br s) | 2H | Disappears upon | |
| H5 | 6.45 – 6.55 | Doublet (d) | 2H | Ar-H (Ortho to | Upfield aromatic signal due to resonance donation from |
| H4 | 7.10 – 7.15 | Doublet (d) | 2H | Ar-H (Ortho to S) | Downfield aromatic signal.[1] |
*Note: The aromatic region typically appears as an AA'BB' system (pseudo-doublets) with a coupling constant
C-NMR Spectrum Interpretation (100 MHz, DMSO-d6)
The carbon spectrum confirms the backbone integrity. Look for 7 distinct signals .
Table 2: C-NMR Shift Prediction
| Signal ID | Shift ( | Carbon Type | Structural Confirmation |
| C3 | ~29.5 | Confirms thioether linkage. | |
| C1 | ~45.2 | Characteristic dimethylamine signal.[1] | |
| C2 | ~58.5 | Deshielded by Nitrogen.[1] | |
| C6 | ~114.5 | Ar-CH | Ortho to electron-donating |
| C4 | ~120.0 | Ar-C (Quat) | Carbon attached to Sulfur (ipso).[1] |
| C5 | ~133.0 | Ar-CH | Ortho to Sulfur.[1] |
| C_NH2 | ~148.5 | Ar-C (Quat) | Carbon attached to Amine (ipso).[1] |
Comparative Analysis: Product vs. Alternatives
In synthesis, the primary challenge is distinguishing the product from the starting material (4-aminothiophenol ) and the oxidative byproduct (Disulfide dimer ).[1]
Workflow: Purity Verification Logic
The following decision tree outlines how to use the spectral data to validate the synthesis.
Caption: Logic flow for distinguishing the target thioether from precursors and oxidative impurities.
Table 3: Comparative Spectral Features
| Feature | Target Product | Alternative 1: Precursor (4-Aminothiophenol) | Alternative 2: Impurity (Disulfide Dimer) |
| Aliphatic Region | 3 signals (s, t, t) between 2.1–2.9 ppm | None | None |
| Aromatic Region | AA'BB' (~6.5 & 7.1 ppm) | AA'BB' (~6.5 & 7.0 ppm) | AA'BB' (Shifted downfield to ~7.3 ppm due to S-S bond) |
| SH Signal | Absent | Present (~3.5–4.0 ppm, broad) | Absent |
| Mechanism | Successful Alkylation | Unreacted Material | Oxidation (Air exposure) |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for general chemical shift additivity rules).
-
Royal Society of Chemistry (ChemSpider). 4-Aminothiophenol Spectral Data. Retrieved from .[1]
-
National Institute of Standards and Technology (NIST). Aniline Derivatives Electron Impact Mass Spectra and NMR correlations. .[1]
-
ChemicalBook. NMR Spectrum of N,N-Dimethyl-2-chloroethylamine (Side chain precursor). Retrieved from .[1]
comparing reactivity of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline vs standard aniline
Executive Summary
Bottom Line Up Front: While 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline (referred to herein as 4-DMAESA ) retains the core nucleophilic reactivity of standard aniline, it introduces a critical solubility handle and an intramolecular base via its tertiary amine tail.
Unlike standard aniline, which yields neutral amides requiring chromatographic purification or crystallization, 4-DMAESA yields basic amides. This allows for "catch-and-release" purification , where the product can be sequestered into aqueous acid and released by base, often eliminating the need for silica chromatography. This guide details the physicochemical divergence and provides a validated protocol for leveraging these properties.
Structural & Electronic Profile
To understand the reactivity differences, we must analyze the electronic influence of the para-thioether tail compared to the simple hydrogen of standard aniline.
Physicochemical Comparison Table
| Feature | Standard Aniline | 4-DMAESA (Target) | Impact on Workflow |
| Formula | Target is significantly heavier. | ||
| MW | 93.13 g/mol | 196.31 g/mol | Stoichiometry calculations must adjust. |
| pKa (Aniline N) | ~4.6 | ~4.8 (Est.) | Nucleophilicity is comparable. |
| pKa (Tail N) | N/A | ~8.8 - 9.5 | CRITICAL: Acts as internal base/buffer. |
| LogP | 0.9 | ~1.3 (pH dependent) | Target is amphiphilic; pH tunable. |
| Physical State | Liquid | Viscous Oil / Low-melt Solid | Target is easier to weigh but sticky. |
Electronic Effects (Hammett Analysis)
The reactivity of the aniline nitrogen is governed by the substituent at the para position.
-
Standard Aniline (H): Reference point (
). -
4-DMAESA (-S-Alkyl): The thioether group is a weak donor by resonance but withdraws by induction. The Hammett constant (
) for is approximately 0.00 to -0.05 .
Figure 1: Electronic comparison showing that while nucleophilicity is similar, the 4-DMAESA tail adds a secondary basic site.
Operational Reactivity: The "Self-Scavenging" Effect
When coupling standard aniline with an acid chloride (R-COCl), the reaction produces HCl. This strong acid will protonate the remaining aniline, deactivating it and stalling the reaction unless an external base (Triethylamine, TEA) is added.
4-DMAESA Behavior:
The tertiary amine tail (pKa ~9) is
-
Acylation: The aniline nitrogen attacks the acyl chloride.[1]
-
Proton Transfer: The generated HCl is preferentially trapped by the tail nitrogen, not the aniline nitrogen.
-
Result: 4-DMAESA can often react in the absence of external base (or with reduced equivalents), acting as its own "proton sponge."
Experimental Protocols
Protocol A: Acylation (Amide Coupling)
Objective: Synthesize an amide derivative using 4-DMAESA vs. Aniline.
Reagents
-
Substrate: 4-DMAESA (1.0 equiv)
-
Electrophile: Benzoyl Chloride (1.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base: Optional (0.5 equiv DIPEA recommended to ensure kinetics, though tail can scavenge).
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 mmol of 4-DMAESA in 5 mL dry DCM.
-
Note: Unlike aniline salts, the free base of 4-DMAESA dissolves rapidly due to the lipophilic linker.
-
-
Addition: Cool to 0°C. Add Benzoyl Chloride dropwise.
-
Reaction: Stir at RT for 2 hours.
-
Observation: A white precipitate may form.[2] For Aniline, this is Aniline-HCl (side product). For 4-DMAESA, this is likely the product-HCl salt (due to the basic tail).
-
-
The Divergent Workup (Crucial Step):
| Step | Standard Aniline Workup | 4-DMAESA Workup (Catch-Release) |
| Quench | Add 1M HCl. | Add 1M HCl. |
| Phase | Product stays in Organic layer. | Product moves to Aqueous layer (protonated tail). |
| Wash | Wash organic with NaHCO3 to remove acid. | Wash aqueous with DCM (removes neutral impurities). |
| Release | Dry and concentrate organic. | Basify aqueous (pH > 10) with NaOH, then extract with DCM. |
| Purity | Often requires Flash Column. | High purity (neutral impurities washed away). |
Visualization of Workup Logic
Figure 2: The "Catch and Release" purification strategy enabled by the 4-DMAESA side chain.
Safety & Handling (E-E-A-T)
Toxicity Profile
-
Standard Aniline: Known methemoglobinemia inducer; toxic by inhalation/skin contact.
-
4-DMAESA: High Alert. In addition to aniline toxicity, the dimethylaminoethyl-sulfide side chain resembles pharmacophores found in ion channel blockers and neuroactive agents (similar to VX precursors or antihistamines).
-
Precaution: Treat as a potent neurotoxin. Double-glove (Nitrile) and work strictly in a fume hood.
-
Storage Stability
-
Oxidation: The sulfide (
) is susceptible to oxidation to sulfoxide ( ) or sulfone over time if exposed to air. -
Recommendation: Store under Argon/Nitrogen at 4°C. If the liquid turns dark brown/black, purify via the "Catch-Release" acid/base extraction described above before use.
References
-
Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Reactivity of Thioether Anilines: Gao, H., et al. (2016). Para-Selective C-H Thioetherification of Anilines. ResearchGate / Organic Letters. [Link]
-
Physical Properties & Safety (4-DMAESA): PubChem Compound Summary for CID 14939861, 4-(2-Dimethylaminoethyl)aniline (Analogous structure for safety data). [Link]
-
General Aniline Reactivity Guide: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution. Oxford University Press. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Part 1: Executive Safety Directive
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline is a high-hazard intermediate combining the systemic toxicity of anilines , the corrosivity of aliphatic amines , and the volatility/odor issues of thioethers .
Standard "lab safety" protocols (lab coat + single nitrile gloves) are insufficient for this compound.[1] The lipophilic nature of the aniline moiety allows rapid dermal absorption, leading to Methemoglobinemia —a condition where iron in hemoglobin is oxidized (
Immediate Operational Rule: Handle strictly within a certified Fume Hood. Zero skin contact tolerance.[2][3]
Part 2: Hazard Mechanism & Risk Assessment
To select the right PPE, you must understand the molecular behavior of the hazard.
The Toxicity Triad
| Moiety | Hazard Mechanism | Physiological Impact |
| Aniline Core | Metabolic Activation: Hepatic oxidation converts aniline to phenylhydroxylamine. | Systemic: Methemoglobinemia (Cyanosis), spleen damage, potential carcinogenicity [1]. |
| Dimethylamine | Protonation: Basic nitrogen attacks mucous membranes. | Local: Severe eye irritation, respiratory tract burns, skin necrosis. |
| Sulfanyl (Thio) | Oxidation Potential: Reacts with air/oxidizers. | Sensory: Foul odor (olfactory fatigue possible); potential sensitizer. |
Permeation Dynamics
Aromatic amines are "silent permeators." They can diffuse through standard 4-mil nitrile gloves in <15 minutes without visible degradation. Once inside the glove, the occlusion effect (warmth/sweat) accelerates skin absorption by up to 500% [2].
Part 3: The PPE Matrix (Specification)
This system is designed for redundancy . If one barrier fails, the second captures the hazard.
PPE Selection Table
| Component | Standard Handling (<100 mg) | Scale-Up / Synthesis (>100 mg) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner). Change outer every 30 mins. | Laminate (Silver Shield/4H) liner under Nitrile outer. | Laminate films provide >480 min breakthrough time for aromatics; Nitrile provides dexterity [3]. |
| Respiratory | Fume Hood (Sash @ 18"). If outside hood: Half-face w/ P100 + OV Cartridge . | PAPR (Powered Air Purifying Respirator) or Supplied Air if heating/distilling. | "OV" captures amine vapors; "P100" captures solid particulates during weighing. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Goggles.[4] | Amines are corrosive to the cornea; vapor can cause "blue haze" vision disturbances. |
| Body | Tyvek® Lab Coat (wrist cuffs taped). | Tyvek® Coverall (Hooded). | Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels. |
Part 4: Operational Protocols
A. The "Self-Validating" Donning Protocol
Trust, but verify. A glove is only safe if you prove it is intact.
-
Visual Inspection: Inflate nitrile gloves with air; hold near cheek to detect pinhole leaks.
-
The Contrast Method: Wear a brightly colored inner glove (e.g., orange or purple) and a standard blue/white outer glove .
-
Validation: If you see a dark stain forming on the inner glove, you have immediate visual confirmation of breakthrough.
-
-
Seal Check: If using a respirator, block the filters with palms and inhale. The mask must collapse against the face (Negative Pressure Check).
B. Weighing & Transfer Workflow
This is the highest-risk step due to static-induced powder flight.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.
-
The "Coffin" Technique:
-
Place the balance inside the fume hood.
-
Line the work surface with a disposable absorbent pad (plastic side down).
-
Weigh the solid into a tared vial, not onto weighing paper (prevents spill during transfer).
-
-
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, DMSO) to reduce airborne dust risk.
C. Waste Disposal
NEVER mix this chemical with oxidizing acids (Nitric, Perchloric) or bleach. The thioether group can oxidize exothermically, and the amine can form explosive N-chloro compounds.
-
Liquid Waste: Segregate into "Basic Organic Waste" or "Toxic Organic Waste."
-
Solid Waste: Double-bag contaminated gloves/wipes in a clear ziplock before placing in the drum to prevent odor release.
Part 5: Visualization & Logic Flows
Diagram 1: PPE Decision Logic
Caption: Logic flow for selecting hand protection based on exposure duration and task type.
Diagram 2: Emergency Response Workflow (Methemoglobinemia)
Caption: Critical response path for suspected aniline exposure. Speed is vital to prevent hypoxia.
Part 6: References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Toxicity and Methemoglobinemia. Centers for Disease Control and Prevention. Link
-
Occupational Safety and Health Administration (OSHA). (2023). Safety and Health Topics: Aromatic Amines. United States Department of Labor. Link
-
Ansell Healthcare. (2024). Permeation/Degradation Resistance Guide: Chemical Permeation of Aromatic Amines. Link
-
PubChem. (2024). Compound Summary: Aniline Derivatives and Toxicity. National Library of Medicine. Link
-
ECHA (European Chemicals Agency). (2023). Substance Information: Aniline and its salts. Link
Disclaimer: This guide is intended for trained scientific personnel. Always consult your facility's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your vendor before handling.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
